An In-Depth Technical Guide to the Physical Properties of 1-methyl-4-(4-nitrophenoxy)benzene
An In-Depth Technical Guide to the Physical Properties of 1-methyl-4-(4-nitrophenoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of the core physical properties of the aromatic ether, 1-methyl-4-(4-nitrophenoxy)benzene. Intended for researchers, scientists, and professionals in drug development, this document delves into the experimental determination and theoretical understanding of its key physical characteristics. The synthesis of this compound is also discussed to emphasize the critical role of purity in accurate physical property measurements. This guide is structured to provide not just data, but also the scientific rationale behind the presented information, ensuring a thorough and practical understanding for laboratory applications.
Introduction
1-methyl-4-(4-nitrophenoxy)benzene, a diaryl ether, possesses a molecular architecture that makes it a compound of interest in various chemical and pharmaceutical research domains. Its structure, featuring a tolyl group linked to a nitrophenyl group via an ether linkage, imparts specific physicochemical characteristics that are crucial for its behavior in chemical reactions and biological systems. An accurate understanding and determination of its physical properties are paramount for its application in synthesis, process development, and as a potential scaffold in medicinal chemistry.
This guide provides a detailed examination of the key physical properties of 1-methyl-4-(4-nitrophenoxy)benzene, supported by established analytical techniques and theoretical principles.
Molecular Structure and Core Data
The foundational information for 1-methyl-4-(4-nitrophenoxy)benzene is summarized below, providing a snapshot of its key identifiers and fundamental properties.
| Property | Value | Source |
| Chemical Name | 1-methyl-4-(4-nitrophenoxy)benzene | [1] |
| Synonyms | Benzene, 1-methyl-4-(4-nitrophenoxy)- | [2] |
| CAS Number | 3402-74-2 | [1] |
| Molecular Formula | C₁₃H₁₁NO₃ | [1] |
| Molecular Weight | 229.23 g/mol | [1][2] |
digraph "1-methyl-4-(4-nitrophenoxy)benzene" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];// Nodes for the benzene rings and substituents C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; O1 [label="O"]; C7 [label="C"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; C12 [label="C"]; C13 [label="C", pos="3.5,0!"]; H13_1 [label="H", pos="4,0.5!"]; H13_2 [label="H", pos="4,-0.5!"]; H13_3 [label="H", pos="3.5,-0.5!"]; N1 [label="N", fontcolor="#EA4335"]; O2 [label="O", fontcolor="#EA4335"]; O3 [label="O", fontcolor="#EA4335"];
// Edges for the first benzene ring C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;
// Edges for the ether linkage C4 -- O1; O1 -- C7;
// Edges for the second benzene ring C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C11; C11 -- C12; C12 -- C7;
// Edges for the substituents C1 -- C13; C13 -- H13_1; C13 -- H13_2; C13 -- H13_3; C10 -- N1; N1 -- O2 [style=double]; N1 -- O3;
// Reactants p_cresol [label="p-Cresol"]; p_chloronitrobenzene [label="p-Chloronitrobenzene"]; // Reaction Conditions conditions [label="Copper Catalyst\nBase (e.g., K2CO3)\nHigh-boiling solvent (e.g., DMF, DMSO)", shape=ellipse, fillcolor="#FFFFFF"]; // Product product [label="1-methyl-4-(4-nitrophenoxy)benzene"]; // Arrows p_cresol -> conditions; p_chloronitrobenzene -> conditions; conditions -> product;
Caption: Ullmann Condensation for 1-methyl-4-(4-nitrophenoxy)benzene.
Expert Insight: The choice of copper catalyst (e.g., CuI, Cu₂O, or copper powder) and base (e.g., K₂CO₃, Cs₂CO₃) can significantly impact the reaction yield and purity of the final product. Post-synthesis purification, typically involving recrystallization from a suitable solvent system (e.g., ethanol/water), is crucial to remove unreacted starting materials and byproducts, thereby ensuring the integrity of subsequent physical property measurements.
Key Physical Properties
The following sections detail the critical physical properties of 1-methyl-4-(4-nitrophenoxy)benzene, including experimental methodologies for their determination.
Melting Point
The melting point is a fundamental physical property that provides a primary indication of a compound's purity. For a pure crystalline solid, the melting point is a sharp, well-defined temperature range.
| Property | Value |
| Melting Point | 69 °C |
Experimental Protocol: Capillary Melting Point Determination
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Sample Preparation: A small amount of finely powdered, dry 1-methyl-4-(4-nitrophenoxy)benzene is packed into a capillary tube (sealed at one end) to a height of 2-3 mm.
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Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.
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Heating: The sample is heated at a controlled rate (initially rapid to approach the melting point, then slowed to 1-2 °C per minute near the expected melting point).
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Observation: The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting point range. For a pure sample, this range should be narrow (typically ≤ 1 °C).
Boiling Point
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. Due to the relatively high molecular weight of 1-methyl-4-(4-nitrophenoxy)benzene, its boiling point is best determined under reduced pressure to prevent decomposition at elevated temperatures.
| Property | Value |
| Boiling Point | 197-198 °C at 7 Torr |
Experimental Protocol: Boiling Point Determination under Reduced Pressure
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Apparatus Setup: A small quantity of the compound is placed in a distillation flask equipped with a thermometer and connected to a vacuum source. A fine capillary tube, sealed at one end, is placed open-end-down into the liquid.
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Evacuation: The system is evacuated to the desired pressure (e.g., 7 Torr).
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Heating: The flask is gently heated. As the temperature rises, a stream of bubbles will emerge from the capillary tube.
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Observation: The heat source is removed, and the liquid is allowed to cool slowly. The boiling point is the temperature at which the liquid just begins to enter the capillary tube. This indicates that the vapor pressure of the liquid is equal to the pressure of the system.
Solubility
The solubility of 1-methyl-4-(4-nitrophenoxy)benzene in various solvents is a critical parameter for its handling, purification, and application in reactions. As an aromatic ether, its solubility is governed by the principle of "like dissolves like."
Qualitative Solubility Profile:
| Solvent | Polarity | Expected Solubility |
| Water | Highly Polar | Insoluble |
| Methanol | Polar Protic | Sparingly Soluble to Soluble |
| Ethanol | Polar Protic | Soluble |
| Acetone | Polar Aprotic | Soluble |
| Dichloromethane | Moderately Polar | Soluble |
| Toluene | Nonpolar | Soluble |
| Hexane | Nonpolar | Sparingly Soluble |
Experimental Protocol: Qualitative Solubility Determination
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Sample Preparation: A small, measured amount (e.g., 10 mg) of 1-methyl-4-(4-nitrophenoxy)benzene is placed in a series of test tubes.
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Solvent Addition: A small volume (e.g., 1 mL) of each test solvent is added to the respective test tubes.
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Observation: The mixture is agitated and observed at room temperature. The degree of dissolution (e.g., completely soluble, partially soluble, insoluble) is recorded. For sparingly soluble compounds, gentle heating can be applied to assess temperature-dependent solubility.
Spectroscopic Characterization
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of 1-methyl-4-(4-nitrophenoxy)benzene is expected to show distinct signals for the aromatic protons and the methyl protons.
Expected ¹H NMR Chemical Shifts (in CDCl₃):
| Protons | Multiplicity | Approximate Chemical Shift (δ, ppm) | Rationale |
| Methyl (CH₃) | Singlet | ~2.3 | Typical for a methyl group attached to an aromatic ring. |
| Aromatic (Tolyl ring, ortho to -CH₃) | Doublet | ~7.1-7.3 | Shielded by the electron-donating methyl group. |
| Aromatic (Tolyl ring, meta to -CH₃) | Doublet | ~6.9-7.1 | |
| Aromatic (Nitrophenyl ring, ortho to -NO₂) | Doublet | ~8.1-8.3 | Deshielded by the strongly electron-withdrawing nitro group. |
| Aromatic (Nitrophenyl ring, meta to -NO₂) | Doublet | ~7.0-7.2 |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule.
Expected ¹³C NMR Chemical Shifts (in CDCl₃):
| Carbon | Approximate Chemical Shift (δ, ppm) | Rationale |
| Methyl (CH₃) | ~20-22 | Typical for an aliphatic carbon. |
| Aromatic (C-O, Tolyl) | ~155-158 | Deshielded due to attachment to oxygen. |
| Aromatic (C-CH₃) | ~130-135 | |
| Aromatic (Tolyl, CH) | ~115-130 | |
| Aromatic (C-O, Nitrophenyl) | ~160-165 | Deshielded due to attachment to oxygen and proximity to the nitro group. |
| Aromatic (C-NO₂) | ~140-145 | Deshielded by the nitro group. |
| Aromatic (Nitrophenyl, CH) | ~118-126 |
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum will reveal the presence of key functional groups through their characteristic vibrational frequencies.
Expected Characteristic FTIR Absorptions:
| Functional Group | Wavenumber (cm⁻¹) | Vibration Mode |
| C-H (aromatic) | 3100-3000 | Stretching |
| C-H (methyl) | 2950-2850 | Stretching |
| C=C (aromatic) | 1600-1450 | Stretching |
| N=O (nitro) | 1550-1500 (asymmetric) | Stretching |
| 1350-1300 (symmetric) | Stretching | |
| C-O-C (ether) | 1270-1200 (asymmetric) | Stretching |
| 1075-1020 (symmetric) | Stretching |
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Expected Mass Spectrum Fragmentation:
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Molecular Ion (M⁺): A prominent peak at m/z = 229, corresponding to the molecular weight of the compound.
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Key Fragments:
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Loss of NO₂ (m/z = 183)
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Loss of the nitrophenoxy group (m/z = 91, tropylium ion)
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Loss of the tolyl group (m/z = 138)
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Conclusion
This technical guide has provided a detailed overview of the essential physical properties of 1-methyl-4-(4-nitrophenoxy)benzene. By understanding its molecular structure, synthesis, and key physical and spectroscopic characteristics, researchers and scientists are better equipped to utilize this compound effectively in their work. The provided experimental protocols offer a practical framework for the in-house determination of these properties, ensuring data accuracy and reproducibility. As with any chemical compound, adherence to proper laboratory safety practices is essential when handling and characterizing 1-methyl-4-(4-nitrophenoxy)benzene.
References
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CP Lab Safety. 1-Methyl-4-(4-nitrophenoxy)benzene, 98% Purity, C13H11NO3, 10 grams. Available from: [Link]
